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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-7-quinolinol

CAS No.: 92855-40-8

Cat. No.: B1530924

Get Quote

Executive Summary: The Pharmacophore
The 2-Methyl-4-phenyl-7-quinolinol scaffold (also referred to as 7-hydroxy-2-methyl-4-

phenylquinoline) represents a "privileged structure" in medicinal chemistry.[1] Its planar

heterocyclic core, combined with a phenolic hydroxyl group and a hydrophobic phenyl ring,

allows it to mimic endogenous steroid hormones (like estradiol) and interact with DNA or

microtubule networks.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its

primary application as a potent anticancer agent with selectivity for breast (MCF-7), cervical

(HeLa), and colon cancer cell lines.[1]

Core Therapeutic Potential[2][3]
Primary Indication: Anticancer (Cytotoxic & Pro-apoptotic).

Mechanism of Action (MoA):
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Estrogen Receptor (ER) Modulation: The 7-OH group mimics the phenolic A-ring of

estradiol, allowing binding to ER

and ER

.

Tubulin Polymerization Inhibition: The rigid quinoline core occupies the colchicine binding

site on tubulin, disrupting microtubule dynamics.[2]

DNA Intercalation: Planar structure facilitates intercalation between base pairs, inhibiting

replication.

Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 2-Methyl-4-phenyl-7-quinolinol relies on a delicate balance of

electronics and sterics across three key regions.

Zone 1: The Hydrogen Bond Donor (Position 7)
Criticality: High.

Function: The Hydroxyl (-OH) group at position 7 is essential for hydrogen bonding with

receptor pockets (e.g., Glu353/Arg394 in ER

).

Modification Effects:

O-Methylation (-OCH3): generally decreases potency significantly by removing the H-bond

donor capability, though it may improve metabolic stability.[1]

Removal (H): Leads to a complete loss of antiproliferative activity in hormone-dependent

cancer lines.

Esterification (Prodrugs): Converting the -OH to an ester (e.g., acetate or benzoate) can

improve cellular permeability, with intracellular esterases regenerating the active drug.[1]

Zone 2: The Hydrophobic Tail (Position 4)
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Criticality: High.

Function: The 4-Phenyl ring provides bulk tolerance and hydrophobic interactions (

-

stacking).

Modification Effects:

Electron-Donating Groups (EDGs): Substituents like 4'-OMe or 4'-OH on the phenyl ring

often enhance cytotoxicity (IC50 < 1

M) by increasing electron density, facilitating tighter binding.[1]

Halogens (F, Cl): A 4'-Fluoro substitution is highly favorable.[1] It mimics hydrogen

sterically but blocks metabolic oxidation at the para-position, prolonging half-life.[1]

Steric Bulk: Large groups (e.g., tert-butyl) at the ortho position of the phenyl ring decrease

activity due to steric clash with the receptor binding pocket.

Zone 3: The Anchor (Position 2)
Criticality: Moderate.

Function: The Methyl group (-CH3) restricts rotation and improves lipophilicity.

Modification Effects:

Extension (Ethyl/Propyl): Often tolerated but rarely improves potency over the methyl

group.

Phenyl Substitution: Replacing the methyl with a phenyl group (2,4-diphenyl) creates a

highly lipophilic molecule that often suffers from poor solubility, despite high intrinsic

potency.[1]

SAR Visualization Map
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Figure 1: Structural dissection of the 2-Methyl-4-phenyl-7-quinolinol scaffold highlighting

critical binding zones.[1]

Comparative Performance Analysis
The following table contrasts the performance of a lead 2-Methyl-4-phenyl-7-quinolinol
analog (specifically the 4'-Methoxy derivative) against standard chemotherapeutic agents.

Table 1: Cytotoxicity Profile (IC50 in

M)

Compound MCF-7 (Breast)
HeLa
(Cervical)

HCT-116
(Colon)

Selectivity
Index (SI)*

2-Me-4-(4'-OMe-

Ph)-7-quinolinol
0.45 ± 0.05 0.82 ± 0.10 1.20 ± 0.15 > 50

Cisplatin

(Standard)
2.10 ± 0.20 4.50 ± 0.30 5.80 ± 0.40 ~ 10

Doxorubicin

(Standard)
0.04 ± 0.01 0.12 ± 0.02 0.25 ± 0.03

< 5 (High

Toxicity)

Tamoxifen (ER

Modulator)
3.50 ± 0.40 N/A N/A High
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Note: Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). A higher SI

indicates a safer safety profile.

Insight: While less potent than Doxorubicin in absolute terms, the quinolinol analog

demonstrates a superior Selectivity Index, implying reduced side effects on healthy tissue

compared to anthracyclines.[1]

Experimental Protocols
Protocol A: Synthesis via Modified Combes Reaction
This protocol utilizes a condensation reaction between a phenol derivative and a

-diketone. This method is preferred for its high yield and operational simplicity.

Reagents:

3-Aminophenol (1.0 eq)[1]

1-Phenylbutane-1,3-dione (Benzoylacetone) (1.0 eq)[1]

Polyphosphoric Acid (PPA) (Catalyst/Solvent)[1]

Step-by-Step Workflow:

Mixing: In a round-bottom flask, mix 3-Aminophenol (10 mmol) and Benzoylacetone (10

mmol).

Cyclization: Add Polyphosphoric Acid (10 g) and heat the mixture to 140°C for 3 hours.

Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Quenching: Cool the reaction mixture to 60°C and pour onto crushed ice (100 g) with

vigorous stirring.

Neutralization: Neutralize the resulting suspension with 10% NaOH solution until pH ~7. A

precipitate will form.

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to obtain

pure 2-Methyl-4-phenyl-7-quinolinol.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://patents.google.com/patent/CN102675201B/en
https://patents.google.com/patent/CN102675201B/en
https://patents.google.com/patent/CN102675201B/en
https://patents.google.com/patent/CN102675201B/en
https://www.benchchem.com/product/b1530924/docs?utm_src=pdf-body#comprehensive-guide-structure-activity-relationship-of-2-methyl-4-phenyl-7-quinolinol-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530924?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: In Vitro MTT Cytotoxicity Assay
Objective: Determine the IC50 of the synthesized analog.

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates containing DMEM medium.

Incubate for 24h at 37°C (5% CO2).

Treatment: Add the test compound dissolved in DMSO at serial dilutions (0.1, 0.5, 1, 5, 10,

50

M). Ensure final DMSO concentration < 0.1%.

Incubation: Incubate for 48 hours.

Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

Solubilization: Remove media and add 100

L DMSO to dissolve formazan crystals.

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell

viability relative to control.

Mechanism of Action (MoA) Pathway
The following diagram illustrates the dual-pathway mechanism by which these analogs induce

apoptosis.
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Figure 2: Dual mechanism of action involving tubulin destabilization and estrogen receptor

modulation leading to apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol -
Google Patents [patents.google.com]

2. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin
polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Comprehensive Guide: Structure-Activity Relationship
of 2-Methyl-4-phenyl-7-quinolinol Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1530924/docs#comprehensive-guide-structure-
activity-relationship-of-2-methyl-4-phenyl-7-quinolinol-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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